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Compound of Interest

Compound Name: D-Fructose-5,6-13C2

Cat. No.: B1161155 Get Quote

Introduction: The Strategic Value of the 5,6-Label
D-Fructose-5,6-13C2 is a specialized isotopomer designed for high-fidelity metabolic tracing

and structural analysis. Unlike uniformly labeled sugars, which can produce complex spectral

crowding due to universal J-coupling, the specific labeling at positions 5 and 6 provides a

distinct "spectral signature"—a Carbon-Carbon doublet (

)—that serves as a robust analytical handle.

Core Applications
Metabolic Flux Analysis (MFA): In fructolysis (hepatic metabolism), the C5-C6 bond is

preserved during the Aldolase B cleavage, allowing researchers to trace this unit into the C2-

C3 positions of trioses (glyceraldehyde, pyruvate, lactate). This distinguishes fructolytic flux

from glycolytic flux pathways where label scrambling might occur differently.

Tautomeric Equilibrium Studies: Fructose exists in a complex equilibrium of five isomers in

solution.[1][2][3] The C5 and C6 signals shift significantly between furanose and pyranose

forms, allowing for precise quantification of tautomeric ratios without the overlapping signals

common in

H NMR.
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The utility of this isotopomer rests on the scalar coupling (

) between the adjacent

C nuclei at positions 5 and 6.

Natural Abundance

C: ~1.1%. The probability of two adjacent carbons being

C is

.

D-Fructose-5,6-13C2: ~99% enrichment.

The Signal: In a proton-decoupled

C NMR spectrum, C5 and C6 will appear as doublets rather than singlets.

Coupling Constant (

): Typically 40–45 Hz. This large splitting is easily distinguishable from noise or long-range
couplings.

Experimental Protocols
Protocol A: Structural Characterization & Tautomer
Assignment
Objective: To resolve and assign the C5 and C6 signals for the specific tautomers of fructose in

aqueous solution.

1. Sample Preparation
Solvent: Dissolve 10–20 mg of D-Fructose-5,6-13C2 in 600 µL of D

O (99.9% D).

Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift

referencing (
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ppm).

pH Control: Adjust pD to 7.0 using NaOD/DCl if necessary. Note: Tautomeric equilibrium is

pH-sensitive; extreme pH can catalyze mutarotation or degradation.

Equilibration: Allow the sample to sit at room temperature for at least 2 hours to ensure

tautomeric equilibrium is reached.

2. Acquisition Parameters (

C 1D NMR)
Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).

Temperature: 298 K (25°C). Strict control required as isomer ratios are temperature-

dependent.

Spectral Width: 200 ppm (to capture carbonyls if keto form is present).

Relaxation Delay (

): 2.0 s (sufficient for qualitative assignment).

Scans: 128–256 (High sensitivity due to enrichment).

3. Data Analysis & Assignment Table
The following table summarizes the expected chemical shifts. The "Signature" is the doublet

appearance due to the 5,6-coupling.
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Tautomer
Abundance
(25°C)

C5 Shift (ppm) C6 Shift (ppm)
Spectral
Feature

-D-

Fructopyranose
~70% 70.4 64.1

Large Doublets (

Hz)

-D-

Fructofuranose
~22% 81.6 63.6

Medium

Doublets

-D-

Fructofuranose
~6% 82.8 62.2 Small Doublets

-D-

Fructopyranose
< 1% ~68.0 ~62.0 Trace Doublets

Keto-Fructose < 1% ~80.0 ~64.0

Trace; C2

Ketone at ~212

ppm

Data grounded in BMRB Entry bmse001005 and literature consensus [1, 2].

Protocol B: Quantitative Tautomer Analysis (qNMR)
Objective: To accurately quantify the ratio of furanose vs. pyranose forms. Standard decoupling

sequences introduce Nuclear Overhauser Effects (NOE), which distort integration ratios.

1. Pulse Sequence Strategy
Use Inverse Gated Decoupling (e.g., zgig on Bruker).

Mechanism: The proton decoupler is OFF during the relaxation delay (

) and ON only during acquisition.[4]

Result: Eliminates NOE enhancement, ensuring signal intensity is proportional to

concentration.

2. Critical Parameters
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Relaxation Delay (

): Must be

. Sugar carbons have long

relaxation times (1–3 s).

Setting: Set

s.[5]

Pulse Angle: 90°.

Number of Scans: 64 (Enrichment allows fewer scans even with long delays).

3. Workflow Diagram
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Figure 1: Quantitative NMR workflow for determining fructose tautomer ratios using inverse

gated decoupling.

Protocol C: Metabolic Flux Tracing
(Glycolysis/Fructolysis)
Objective: To trace the metabolic fate of D-Fructose-5,6-13C2 in cell culture (e.g.,

hepatocytes).

1. The Metabolic Logic
Unlike Glucose, Fructose enters glycolysis via the Fructolysis pathway (Liver).[6]

Fructokinase: Fructose

Fructose-1-Phosphate (F1P).[6][7]
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Aldolase B: Cleaves F1P into DHAP (derived from C1–C3) and Glyceraldehyde (derived

from C4–C6).

Fate of the Label: The C5–C6 bond is intact in Glyceraldehyde.

Downstream: Glyceraldehyde

Glyceraldehyde-3-P

PEP

Pyruvate.

Fructose C5 becomes Pyruvate C2 (Ketone).

Fructose C6 becomes Pyruvate C3 (Methyl).

Result: Pyruvate (and Lactate) will exhibit [2,3-13C2] labeling.

2. Extraction Protocol
Incubation: Incubate cells with 5–10 mM D-Fructose-5,6-13C2 for desired time points.

Quenching: Rapidly wash cells with ice-cold saline.

Extraction: Add ice-cold methanol/chloroform/water (1:1:1). Vortex and centrifuge.

Lyophilization: Collect the aqueous phase (upper layer) and lyophilize to dryness.

Reconstitution: Dissolve residue in 600 µL D

O.

3. NMR Analysis & Interpretation
Target Signals: Look for the Pyruvate and Lactate methyl signals.

Lactate Methyl (C3): ~21 ppm.

Lactate Methine (C2): ~69 ppm.
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The Diagnostic:

Unlabeled/Random: Singlets.[8]

Direct Flux from Fru-5,6:Doublets at C2 and C3 of Lactate.

Coupling Constant:

in Lactate is

Hz.

4. Pathway Visualization
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Figure 2: Metabolic tracking of the C5-C6 bond through the fructolysis pathway, resulting in C2-

C3 coupled lactate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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